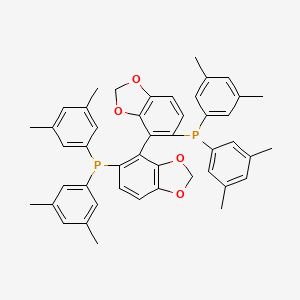

(R)-DM-Segphos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H44O4P2/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJVPYMFHXMROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H44O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133770 | |

| Record name | Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210169-57-6, 850253-53-1 | |

| Record name | Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210169-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, (4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis[bis(3,5-dimethylphenyl)phosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-DM-Segphos: A Technical Guide to Structure, Synthesis, and Catalytic Applications

Abstract: This document provides a comprehensive technical overview of (R)-DM-Segphos, a privileged chiral phosphine ligand utilized extensively in asymmetric catalysis. It details the ligand's core structure, physicochemical properties, and a representative synthetic pathway. Furthermore, this guide summarizes its application in various catalytic systems, presenting key performance data in structured tables. Detailed experimental protocols, where publicly available, and process diagrams are included to support researchers, scientists, and professionals in drug development and fine chemical synthesis.

Structure and Physicochemical Properties

This compound, systematically named (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole , is a member of the Segphos family of ligands developed by Takasago International Corporation.[1][2] Its structure is characterized by a C₂-symmetric, atropisomeric 4,4'-bi-1,3-benzodioxole backbone. This backbone enforces a rigid chiral environment, and its relatively narrow dihedral angle compared to ligands like BINAP is believed to contribute to higher enantioselectivity and catalytic activity in many reactions.[1] The phosphorus atoms are substituted with bulky, electron-rich 3,5-dimethylphenyl (xylyl) groups, which further tune the steric and electronic properties of the metal center it coordinates to.[1]

| Property | Value |

| Chemical Formula | C₄₆H₄₄O₄P₂ |

| Molecular Weight | 722.79 g/mol |

| CAS Number | 850253-53-1 |

| Appearance | Off-white to pale yellow powder |

| Melting Point | 256-261 °C |

| Optical Activity | [α]²⁰/D +60 (c = 0.1 in chloroform) |

Synthesis of this compound

Generalized Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from 1,3-benzodioxole.

References

An In-depth Technical Guide to the Core Properties of (R)-DM-Segphos Ligand

For Researchers, Scientists, and Drug Development Professionals

(R)-DM-Segphos , a member of the Segphos family of chiral ligands, is a highly effective and versatile organophosphorus compound widely employed in asymmetric catalysis. Its unique structural features, characterized by a rigid biaryl backbone and bulky 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms, create a well-defined chiral environment that enables high stereoselectivity in a variety of metal-catalyzed reactions. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, catalytic applications with quantitative performance data, and detailed experimental protocols.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. Its defining structural feature is the atropisomeric 4,4′-bi-1,3-benzodioxole backbone, which imparts a rigid and specific conformation essential for inducing chirality during catalytic reactions.[1]

| Property | Value |

| Chemical Formula | C₄₆H₄₄O₄P₂[2] |

| Molecular Weight | 722.79 g/mol [2] |

| Melting Point | 256-261 °C[2] |

| Optical Rotation | [α]²⁰/D +60° (c = 0.1 in chloroform)[2] |

| CAS Number | 850253-53-1[2] |

| Appearance | Powder[2] |

Catalytic Applications and Performance Data

This compound and its metal complexes are renowned for their high catalytic activity and enantioselectivity in a range of asymmetric transformations. Below are tables summarizing its performance in key reactions.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This compound, in combination with ruthenium precursors, forms highly efficient catalysts for the asymmetric hydrogenation of various functionalized ketones and olefins.

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

| β-Keto Amide | β-Hydroxy Amide | Ru-(R)-DM-Segphos | 92% | 85% | [1] |

| β-Keto Ester | β-Hydroxy Ester | Ru-(R)-DM-Segphos | >99% | >99% | [3] |

| γ-Keto Ester | γ-Hydroxy Ester | Ru-(R)-Segphos derivative | High | High | [3] |

Palladium-Catalyzed Asymmetric Reactions

Palladium complexes of this compound have been successfully applied in enantioselective C-C and C-N bond-forming reactions.

| Reaction Type | Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

| Desymmetrization of N-Acylaziridines | N-Acylaziridine and Indole | β-Tryptamine | [this compound]Pd(BF₄)₂(H₂O)₂ | High | Moderate to High | [4] |

| Kinetic Resolution of Tertiary Propargylic Alcohols | Racemic Tertiary Propargylic Alcohol | Chiral Tertiary Propargylic Alcohol and Chiral 2,3-Allenoic Acid | Pd((R)-DTBM-SEGphos)Cl₂ | up to >99% | Good | [5] |

Copper-Catalyzed Asymmetric Reactions

Copper complexes featuring this compound and its derivatives are effective in asymmetric conjugate additions and other transformations.

| Reaction Type | Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

| Conjugate Boration | α-Alkylidene-γ-lactam | Borylated γ-lactam | CuCl/(R)-DM-Segphos | High | High | [6] |

| Reductive Relay Hydroaminocarbonylation | Allylic Benzoate | γ-Chiral Amide | Cu(OAc)₂/(R)-DTBM-Segphos | up to -99% | 77% | [7] |

| α-Alkylation of 2-Acylimidazoles | 2-Acylimidazole and Benzyl Bromide | α-Benzylated 2-Acylimidazole | Cu(I)-(R)-DTBM-Segphos | 97% | 97% | [8] |

Rhodium and Iridium-Catalyzed Asymmetric Hydrogenations

This compound and its analogues are also valuable ligands for rhodium and iridium-catalyzed asymmetric hydrogenations of challenging substrates.

| Metal | Substrate | Product | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

| Rhodium | Dimethyl Itaconate | Chiral Succinate | Rh/(S)-DTBM-Segphos | 99.1% | - | [9] |

| Iridium | 3-Phthalimido-2-phenyl Pyridinium Salt | Chiral 3-Amino-2-phenyl Piperidine | Ir/(R)-SegPhos | 92% | - | [10] |

Experimental Protocols

General Synthesis Strategy of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the chiral 4,4'-bi-1,3-benzodioxole backbone.[2] This is typically achieved through the coupling of appropriate precursors. Subsequent phosphinylation with bis(3,5-dimethylphenyl)phosphine oxide, followed by reduction, yields the final this compound ligand. The precise control of reaction conditions is crucial to ensure high enantiomeric purity.

Representative Protocol: Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

This protocol details the formation of a nickel complex with the related (R)-DTBM-Segphos ligand, illustrating a typical procedure for generating a catalytically active species.

Materials:

-

(R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol)

-

NiCl₂ (110 mg, 0.85 mmol)

-

Acetonitrile (15 mL)

-

Nitrogen gas

-

Celite®

-

Dichloromethane

Procedure:

-

An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with (R)-DTBM-SEGPHOS and NiCl₂.[11][12][13]

-

Acetonitrile is added, and a reflux condenser is attached.[11][12][13]

-

The system is purged with nitrogen for 5 minutes, and then a nitrogen-filled balloon is used to maintain an inert atmosphere.[11][12][13]

-

The mixture is heated at reflux in an oil bath for 16 hours.[11][12][13]

-

While the reaction mixture is still warm, it is filtered through a pad of Celite®. The Celite® is washed with additional acetonitrile.[11][12][13]

-

The filtrate is concentrated on a rotary evaporator.[11][12][13]

-

The resulting solid is dissolved in dichloromethane, transferred to a vial, and concentrated again on a rotary evaporator.[11][12][13]

-

The solid is dried under high vacuum for 4 hours to yield the [(R)-DTBM-SEGPHOS]NiCl₂ complex as a fine dark green-black powder.[11][12][13]

Visualizations

Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a ketone using a Ruthenium-(R)-DM-Segphos complex.

Caption: Generalized catalytic cycle for Ru-(R)-DM-Segphos catalyzed asymmetric hydrogenation.

Experimental Workflow for Catalyst Screening

This diagram outlines a typical experimental workflow for screening the effectiveness of this compound in a new catalytic reaction.

Caption: A typical experimental workflow for catalyst screening using this compound.

Logical Relationship of Segphos Ligand Family

This diagram shows the relationship between Segphos and its more sterically hindered derivatives, DM-Segphos and DTBM-Segphos.

Caption: Relationship within the Segphos ligand family based on substituent modification.

References

- 1. rroij.com [rroij.com]

- 2. This compound | 850253-53-1 | Benchchem [benchchem.com]

- 3. assets.takasago.com [assets.takasago.com]

- 4. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Copper(i)/DM-SEGPHOS-catalyzed enantio- and diastereoselective conjugate boration to α-alkylidene-γ-lactams - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective synthesis of γ-chiral amides via copper-catalyzed reductive relay hydroaminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]

- 13. orgsyn.org [orgsyn.org]

(R)-DM-Segphos CAS number and chemical data

An In-depth Technical Guide to (R)-DM-Segphos

This guide provides comprehensive technical information on the chiral ligand this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, experimental applications, and procedural workflows.

Core Chemical Data

This compound, with the full chemical name (R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a highly effective chiral phosphine ligand used in asymmetric catalysis.[1][2][3] Its unique structure imparts high reactivity and enantioselectivity in various chemical transformations.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 850253-53-1 | [1][2] |

| Molecular Formula | C₄₆H₄₄O₄P₂ | [1][4] |

| Molecular Weight | 722.79 g/mol | [1] |

| Appearance | White to yellow powder/crystal | [1][3] |

| Melting Point | 256-261 °C | [1] |

| Optical Activity | [α]²⁰/D +60 (c = 0.1 in chloroform) | [1] |

| MDL Number | MFCD09753008 | [1] |

| InChI Key | XJJVPYMFHXMROQ-UHFFFAOYSA-N | [1] |

Experimental Protocols and Applications

This compound and its derivatives are renowned for their performance as ligands in transition metal-catalyzed asymmetric reactions, particularly in hydrogenations.

Application in Asymmetric Hydrogenation

This compound is a privileged ligand for ruthenium-catalyzed asymmetric hydrogenation of functionalized ketones (α, β, and γ) and for the reductive amination of β-keto esters to produce chiral β-amino acids.[5] In many instances, catalysts derived from DM-Segphos exhibit higher catalytic activity and enantioselectivity than their BINAP-based counterparts.[5]

A general workflow for such a reaction is depicted below.

Detailed Protocol: Synthesis of a Ni(II) Complex with a Related Ligand

Materials:

-

(R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol)

-

Nickel(II) chloride (NiCl₂) (110 mg, 0.85 mmol)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Celite®

Procedure:

-

Reaction Setup : An oven-dried 25 mL round-bottomed flask is charged with (R)-DTBM-SEGPHOS, NiCl₂, and 15 mL of acetonitrile under an inert nitrogen atmosphere.[8]

-

Reflux : The mixture is heated to reflux and stirred for 16 hours.[8]

-

Filtration : While still warm, the reaction mixture is poured over a Celite® pad (pre-wetted with acetonitrile) in a filter funnel to remove insoluble materials. The Celite® is washed with additional acetonitrile until the filtrate runs clear.[8]

-

Concentration : The filtrate is concentrated using a rotary evaporator.[8]

-

Final Isolation : The resulting solid is redissolved in dichloromethane, transferred to a vial, and concentrated again on a rotary evaporator. The solid product is then dried under high vacuum for 4 hours to yield the final complex as a fine powder.[7][8]

This experimental procedure can be visualized as the following workflow:

References

- 1. This compound 850253-53-1 [sigmaaldrich.com]

- 2. (R)-(+)-5,5'-Bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%this compound CAS#: 850253-53-1 [amp.chemicalbook.com]

- 3. (R)-(+)-DM-SEGPHOS(regR) 850253-53-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. (S)-(-)-5,5'-Bis(di(3,5-xylyl)phosphino)-4,4'-bi-1,3-benzodioxole | C46H44O4P2 | CID 11297101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.takasago.com [assets.takasago.com]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. Dipòsit Digital de la Universitat de Barcelona: Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for the enantioselective acetal formation from N-propanoyl-1,3-thiazinane-2-thione and trimethyl orthoformate [diposit.ub.edu]

The Catalytic Potential of (R)-DM-Segphos: An In-depth Technical Guide

(R)-DM-Segphos , a member of the Segphos family of chiral ligands, stands as a powerful tool in asymmetric catalysis. Its unique biphenyl backbone with a narrow dihedral angle, combined with the electron-donating 3,5-dimethylphenyl groups on the phosphorus atoms, imparts distinct steric and electronic properties. These characteristics translate into high enantioselectivity and catalytic activity in a variety of metal-catalyzed transformations, making it a ligand of interest for researchers, scientists, and drug development professionals. This guide explores the catalytic potential of this compound and its derivatives across a range of applications, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Copper-Catalyzed Asymmetric Reactions

This compound has demonstrated exceptional performance as a chiral ligand in copper-catalyzed asymmetric reactions, particularly in 1,3-dipolar cycloadditions. The resulting complex facilitates the formation of stereochemically rich heterocyclic compounds with high precision.

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

A notable application of this compound is in the Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition between benzoisothiazole-2,2-dioxide-3-ylidenes and azomethine ylides. This reaction provides access to spiropyrrolidinyl-benzoisothiazolines, valuable scaffolds in medicinal chemistry, with excellent yields, diastereoselectivities, and enantioselectivities.[1][2]

Quantitative Data Summary [2]

| Entry | R | Yield (%) | dr (exo:endo) | ee (%) |

| 1 | H | 95 | >99:1 | 96 |

| 2 | 4-Me | 97 | >99:1 | 97 |

| 3 | 3-Me | 92 | >99:1 | 95 |

| 4 | 2-Me | 90 | >99:1 | 94 |

| 5 | 4-F | 96 | >99:1 | 97 |

| 6 | 4-Cl | 98 | >99:1 | 98 |

| 7 | 4-Br | 99 | >99:1 | 99 |

| 8 | 2-Cl | 91 | >99:1 | 95 |

| 9 | 2-Br | 92 | >99:1 | 96 |

| 10 | 3,4-diCl | 99 | >99:1 | 99 |

| 11 | 1-Naphthyl | 93 | >99:1 | 96 |

| 12 | 2-Thienyl | 91 | >99:1 | 95 |

Experimental Protocol: General Procedure for Asymmetric 1,3-Dipolar Cycloaddition [2]

To a solution of Cu(OTf)₂ (0.007 mmol) and this compound (0.0077 mmol) in CH₂Cl₂ (1.0 mL) was stirred at room temperature for 30 minutes. Then, benzoisothiazole-2,2-dioxide-3-ylidene (0.1 mmol) and the corresponding imino ester (0.12 mmol) were added. The resulting mixture was stirred at -25 °C for 2 hours. After the reaction was complete, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired spiropyrrolidinyl-benzoisothiazoline product.

Proposed Catalytic Cycle

The proposed mechanism involves the formation of a chiral Cu(II)-(R)-DM-Segphos complex that coordinates with the imino ester and the dipolarophile. This coordination dictates the facial selectivity of the cycloaddition, leading to the observed high enantioselectivity. The exo-selectivity is attributed to steric repulsion between the dipolarophile and the bulky 3,5-dimethylphenyl groups of the ligand.[1][2]

Rhodium-Catalyzed Asymmetric Hydrogenation

This compound and its analogues are highly effective ligands for Rhodium-catalyzed asymmetric hydrogenation of various prochiral substrates, including ketones and olefins. The electron-rich nature of the ligand often leads to higher catalytic activity.

While specific data for this compound is not always isolated, the performance of the closely related (S)-DTBM-SEGPHOS in the asymmetric hydrogenation of simple alkenes showcases the potential of this ligand family.

Quantitative Data for a Related Ligand: Asymmetric Hydrogenation of (E)-1,2-diphenylpropene

| Ligand | Solvent | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) |

| (S)-DTBM-SEGPHOS | Toluene | 80 | 30 | 20 | >99 | 98 |

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation [3]

In a glovebox, a glass-lined autoclave is charged with the Rhodium precursor (e.g., [Rh(COD)₂]BF₄), the this compound ligand, and the substrate. The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is then pressurized with hydrogen to the desired pressure and stirred at the specified temperature for the required duration. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess are determined by appropriate analytical methods such as NMR spectroscopy and chiral HPLC or GC.

Generalized Catalytic Cycle for Asymmetric Hydrogenation

The generally accepted mechanism for Rh-catalyzed asymmetric hydrogenation involves the formation of a dihydrido-rhodium complex, which then coordinates to the substrate. Migratory insertion of the olefin into the Rh-H bond, followed by reductive elimination, yields the hydrogenated product and regenerates the active catalyst. The chirality of the ligand dictates the preferred coordination geometry of the substrate, leading to the enantioselective formation of one enantiomer.

Iridium and Palladium-Catalyzed Transformations

The catalytic utility of the DM-Segphos ligand family extends to other precious metals like Iridium and Palladium, enabling a range of enantioselective transformations.

Iridium-Catalyzed Reactions

Iridium complexes of Segphos derivatives have been employed in asymmetric hydrogenations and hydroaminations. For instance, the cationic iridium complex of (S)-DTBM-segphos is effective in the enantioselective addition of imides to alkenes.

Quantitative Data for a Related Ligand: Ir-catalyzed Asymmetric Addition of Phthalimide to Styrene

| Ligand | Yield (%) | ee (%) |

| (S)-DTBM-segphos | 85 | 93 |

Palladium-Catalyzed Reactions

While less common, this compound and its derivatives show promise in Palladium-catalyzed reactions. For example, Pd((R)-DTBM-SEGphos)Cl₂ has been identified as an effective pre-catalyst for the kinetic resolution of tertiary propargylic alcohols. This suggests the potential of this compound in various Pd-catalyzed cross-coupling and allylic substitution reactions.

Generalized Workflow for Catalyst Screening

The identification of the optimal ligand and reaction conditions is a critical step in developing a new catalytic transformation. A typical workflow involves screening a library of ligands and varying reaction parameters such as solvent, temperature, and catalyst loading.

Catalyst Preparation

The active catalyst is typically generated in situ from a metal precursor and the this compound ligand, or a pre-formed complex can be synthesized.

Experimental Protocol: General Procedure for In Situ Catalyst Generation

In an inert atmosphere glovebox, a suitable reaction vessel is charged with the metal precursor (e.g., [Rh(COD)Cl]₂, Pd₂(dba)₃, Cu(OTf)₂) and the this compound ligand in the desired stoichiometric ratio (often a slight excess of the ligand is used). The mixture is dissolved in an appropriate anhydrous solvent and stirred for a period (e.g., 15-30 minutes) to allow for complex formation before the addition of the reactants.

Experimental Protocol: Synthesis of a Pre-formed Ni-Complex with a Related Ligand

An oven-dried round-bottomed flask is charged with (R)-DTBM-SEGPHOS (1.0 equiv) and NiCl₂ (1.0 equiv) in acetonitrile. The mixture is heated at reflux for 16 hours under a nitrogen atmosphere. After cooling, the solvent is removed, and the resulting solid is purified to yield the [(R)-DTBM-SEGPHOS]NiCl₂ complex.

Conclusion

This compound has established itself as a versatile and highly effective chiral ligand in asymmetric catalysis. Its application in copper, rhodium, iridium, and palladium-catalyzed reactions highlights its broad utility in the synthesis of chiral molecules. The data and protocols presented in this guide underscore its potential for researchers and professionals in drug development and fine chemical synthesis. Further exploration of its catalytic capabilities with different metals and in novel transformations is an active area of research that promises to yield new and powerful synthetic methodologies.

References

A Technical Guide to Preliminary Studies of (R)-DM-Segphos Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving (R)-DM-Segphos complexes, a class of highly efficient catalysts in asymmetric synthesis. This compound, a derivative of the privileged SEGPHOS® ligand, is noted for its ability to impart high enantioselectivity in a variety of metal-catalyzed reactions. This document details the synthesis of the ligand and its metal complexes, presents available quantitative data from key experiments, outlines detailed experimental methodologies, and visualizes the core concepts and workflows.

The this compound Ligand

This compound, or (R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole, is a chiral diphosphine ligand developed by Takasago International Corporation.[1][2] It evolved from the SEGPHOS® ligand, featuring 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, which enhances its electronic and steric properties.[1] This modification often leads to improved catalytic activity and enantioselectivity compared to its predecessors like BINAP.[3] The ligand's C₂-symmetric biaryl backbone creates a well-defined chiral environment around a coordinated metal center, which is fundamental to its effectiveness in asymmetric catalysis.

Ligand Synthesis Workflow

The synthesis of this compound is a precise, multi-step process designed to produce a ligand of high purity and enantiomeric excess. The general workflow begins with the construction of the chiral biaryl core, followed by phosphination to introduce the di(3,5-xylyl)phosphino groups.

Synthesis and Properties of Metal-(R)-DM-Segphos Complexes

This compound serves as a ligand for various transition metals, including Ruthenium, Rhodium, Copper, and Platinum.[4] The resulting complexes are often the active catalysts in asymmetric transformations.

General Synthesis of Metal Complexes

The preparation of these complexes typically involves the reaction of the this compound ligand with a suitable metal precursor in an appropriate solvent. The specific precursor and conditions dictate the final structure of the complex. For instance, Ruthenium-(R)-DM-Segphos complexes are commonly synthesized from a ruthenium diacetate precursor.[4]

References

An In-depth Technical Guide to (R)-DM-Segphos: Coordination Chemistry and Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DM-Segphos is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. As a member of the Segphos family of ligands, it possesses a unique atropisomeric biaryl backbone that imparts a rigid and well-defined chiral environment around a metal center. This structural feature is crucial for achieving high levels of enantioselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its complexes and their applications, particularly in asymmetric hydrogenation.

The this compound ligand is characterized by its 4,4′-bi-1,3-benzodioxole backbone, which creates a chiral scaffold. The phosphorus atoms are substituted with 3,5-dimethylphenyl (xylyl) groups, which enhance the electron-donating properties of the ligand compared to the parent Segphos. This modification of the electronic properties of the ligand can have a significant impact on the catalytic activity and selectivity of its metal complexes.

Coordination Chemistry of this compound

This compound is a versatile ligand that can coordinate with a range of transition metals, including ruthenium, rhodium, palladium, nickel, and copper. The resulting metal complexes have demonstrated remarkable catalytic activity in various asymmetric reactions.

Ruthenium Complexes

Ruthenium complexes of this compound are particularly well-known for their exceptional performance as catalysts in asymmetric hydrogenation reactions. A common and widely used precursor for the synthesis of these complexes is a ruthenium diacetate compound. The resulting diacetato[(R)-(+)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole]ruthenium(II), often abbreviated as Ru(OAc)₂(this compound), is a highly effective catalyst for the asymmetric hydrogenation of various substrates, including β-keto amides.

Experimental Protocol: Synthesis of Diacetato[(R)-(+)-5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole]ruthenium(II)

A detailed experimental protocol for the synthesis of this complex is crucial for its application in research and development. The following is a representative procedure:

-

Materials: this compound, [Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene), sodium acetate, toluene, ethanol, degassed solvents.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), this compound and [Ru(cod)Cl₂]n are dissolved in degassed toluene.

-

The mixture is heated to reflux for a specified period, typically several hours, to form the dichloro-ruthenium complex.

-

After cooling to room temperature, sodium acetate is added, and the mixture is refluxed in a mixture of toluene and ethanol.

-

The progress of the reaction is monitored by an appropriate analytical technique, such as ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired diacetate complex as a stable solid.

-

-

Characterization: The final product should be characterized by standard analytical methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data:

The structural and spectroscopic properties of Ru(OAc)₂(this compound) are key to understanding its reactivity.

| Parameter | Value |

| Molecular Formula | C₅₀H₅₀O₈P₂Ru |

| Molecular Weight | 941.94 g/mol |

| Appearance | Yellow to brownish-red to dark green solid.[1] |

| ³¹P NMR (CDCl₃) | Data not available in the search results. |

| IR (KBr, cm⁻¹) | Data not available in the search results. |

| Selected Bond Lengths (Å) | Data not available in the search results. |

| Selected Bond Angles (°) | Data not available in the search results. |

Note: Specific spectroscopic and X-ray crystallographic data for this complex were not available in the provided search results. Researchers should refer to dedicated chemical databases or publications for this information.

Other Metal Complexes

This compound also forms complexes with other transition metals, which are effective catalysts in a range of enantioselective transformations.

-

Rhodium-DM-Segphos Complexes: These are utilized in asymmetric hydrogenations and cycloaddition reactions. The structure of the resulting complexes can vary depending on the rhodium precursor and the specific reaction conditions.

-

Copper-DM-Segphos Complexes: Copper(I) complexes of this compound and its derivatives are effective catalysts that are often prepared in situ for use in various enantioselective transformations.

-

Palladium-DM-Segphos Complexes: These have proven to be powerful catalysts for enantioselective cross-coupling and desymmetrization reactions.

-

Nickel-DM-Segphos Complexes: Nickel(II) complexes bearing Segphos-type ligands are effective for enantioselective carbon-carbon bond-forming reactions.

Catalytic Applications

The primary application of this compound complexes is in asymmetric catalysis, where they facilitate the synthesis of chiral molecules with high enantiomeric excess (ee).

Asymmetric Hydrogenation of β-Keto Amides

A significant application of Ru(OAc)₂(this compound) is the asymmetric hydrogenation of β-keto amides to produce chiral β-hydroxy amides, which are valuable building blocks in organic synthesis. This catalytic system has been reported to achieve high yields and enantioselectivities. For instance, in specific applications, this catalytic system has achieved yields of up to 85% with an enantiomeric excess of 92%.[1]

Catalytic Performance in Asymmetric Hydrogenation of a β-Keto Amide

| Substrate | Catalyst | Yield (%) | ee (%) |

| β-Keto Amide | (R)-Rutheniumdiacetate-(DM-SEGPHOS) | up to 85 | 92 |

Data sourced from research published by Sigma-Aldrich.[1]

Catalytic Cycle for Asymmetric Hydrogenation of a β-Keto Amide with Ru-(R)-DM-Segphos

The mechanism of asymmetric hydrogenation catalyzed by Ru-(R)-DM-Segphos complexes is believed to proceed through a series of well-defined steps. While the specifics can vary depending on the substrate and reaction conditions, a general catalytic cycle can be proposed.

Caption: Proposed catalytic cycle for the Ru-(R)-DM-Segphos catalyzed asymmetric hydrogenation of a β-keto amide.

Workflow for Catalyst Synthesis and Application

The overall process from ligand to final chiral product involves several key stages, from the synthesis of the catalyst to its application in an asymmetric reaction and subsequent product analysis.

References

understanding the mechanism of (R)-DM-Segphos catalysis

An In-depth Technical Guide to the Catalytic Mechanism of (R)-DM-Segphos

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the Segphos family of chiral diphosphine ligands, is a cornerstone in the field of asymmetric catalysis. Its unique structural and electronic properties have established it as a highly effective ligand for a multitude of transition-metal-catalyzed reactions, enabling the synthesis of chiral molecules with exceptional levels of enantioselectivity. This technical guide delves into the core mechanisms of this compound catalysis, presenting key quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles and workflows.

The defining characteristic of this compound and its derivatives, such as (R)-DTBM-Segphos, is their C₂-symmetric biaryl phosphine structure built upon an atropisomeric 4,4′-bi-1,3-benzodioxole backbone.[1] This rigid scaffold, combined with bulky and electron-rich di(3,5-xylyl)phosphino groups, creates a well-defined and sterically hindered chiral pocket around the coordinated metal center.[1][2] This environment is crucial for differentiating between the two enantiomeric transition states of a reaction, leading to high enantioselectivity.[1] The ligand's narrow dihedral angle and electron-rich nature are key to tuning the catalyst's properties for a wide array of transformations.[1]

Core Catalytic Concepts: The Chiral Environment

The efficacy of this compound in asymmetric catalysis stems from its ability to create a precisely controlled three-dimensional space around the metal catalyst. This chiral environment dictates the trajectory of substrate approach and binding, ultimately lowering the activation energy for the formation of one enantiomer over the other.

Key Structural Features and Their Mechanistic Implications:

-

Rigid Biaxial Backbone: The atropisomeric bi-benzodioxole core provides a rigid and predictable conformation, which is essential for effective chirality transfer.[1]

-

Bulky Substituents: The di(3,5-xylyl) groups (or di-tert-butylmethylphenyl in DTBM-Segphos) provide significant steric hindrance. This bulkiness not only influences the enantioselectivity by controlling substrate orientation but also enhances the stability and catalytic activity of the complex.[2]

-

Electron-Rich Phosphines: The phosphine groups are electron-donating, which can influence the electronic properties of the metal center and its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

The interplay of these steric and electronic factors allows for a high degree of control over regio-, diastereo-, and enantioselectivity in various reactions.[1]

Visualization of the Ligand and General Workflow

The following diagrams illustrate the structure of the this compound ligand and a typical experimental workflow for its application in asymmetric catalysis.

References

(R)-DM-Segphos: A Technical Guide to Solubility and Stability

(R)-(+)-5,5′-Bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole , commonly known as (R)-DM-Segphos , is a chiral biaryl phosphine ligand pivotal in asymmetric catalysis. Its efficacy in inducing high enantioselectivity in various chemical transformations is well-documented. However, for researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties, specifically its solubility and stability, is crucial for optimizing reaction conditions, ensuring reproducibility, and developing robust synthetic protocols. This technical guide provides an in-depth overview of the solubility and stability of this compound, including detailed experimental protocols and visual workflows.

Solubility Profile

This compound is a white to off-white powder with a high melting point of 256-261 °C, which suggests that it possesses relatively low solubility in many common organic solvents. While precise quantitative solubility data is not extensively available in public literature, a qualitative assessment can be made based on its structural characteristics and the general behavior of similar bulky phosphine ligands. The presence of a large, rigid biaryl backbone and multiple aromatic xylyl groups contributes to its solid-state stability and influences its interaction with various solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Non-Polar Aromatic | |||

| Toluene | Non-Polar | Soluble | "Like dissolves like" principle; the aromatic nature of toluene interacts favorably with the xylyl and biaryl groups of the ligand. |

| Benzene | Non-Polar | Soluble | Similar to toluene, favorable aromatic interactions are expected. |

| Chlorinated Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Often used as a solvent for reactions involving phosphine ligands and their metal complexes.[1] |

| Chloroform | Polar Aprotic | Soluble | A common solvent for NMR analysis of phosphine ligands, indicating good solubility.[2] |

| Ethers | |||

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Can dissolve many organometallic compounds, but the large size of this compound may limit high solubility. |

| Diethyl Ether | Non-Polar | Sparingly Soluble | Generally a weaker solvent for large, complex molecules compared to THF. |

| Polar Aprotic Solvents | |||

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, its interactions with the non-polar bulk of the ligand may be limited. |

| Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble | Similar to acetonitrile, may not be an optimal solvent. |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Insoluble | The polar, protic nature of methanol is incompatible with the large, non-polar structure of the ligand. |

| Ethanol | Polar Protic | Insoluble | Similar to methanol, unfavorable interactions are expected. |

| Water | Polar Protic | Insoluble | Highly unfavorable interaction between the hydrophobic ligand and water. |

| Alkanes | |||

| Hexane | Non-Polar | Insoluble | While non-polar, the weak van der Waals forces of hexane are insufficient to overcome the crystal lattice energy of the solid ligand. |

| Pentane | Non-Polar | Insoluble | Similar to hexane. |

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application in catalysis. The primary degradation pathways for phosphine ligands are oxidation and, to a lesser extent, thermal decomposition.

Oxidative Stability

Like most phosphines, this compound is susceptible to oxidation, particularly in the presence of air or other oxidizing agents. The phosphorus(III) center can be readily oxidized to a phosphorus(V) phosphine oxide. This oxidation is often irreversible and results in a ligand that is no longer capable of coordinating to a metal center, thereby deactivating the catalyst. The bulky 3,5-xylyl groups on the phosphorus atoms provide some steric hindrance, which can slow down the rate of oxidation compared to less hindered phosphines. However, prolonged exposure to air, especially in solution, will lead to degradation.

Thermal Stability

Table 2: Stability of this compound Under Various Conditions

| Condition | Stability | Notes and Mitigation Strategies |

| Storage (Solid) | Good | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation. Refrigeration is recommended for long-term storage. |

| In Solution (Inert Atmosphere) | Good | Solutions should be prepared and handled under an inert atmosphere using degassed solvents to minimize oxidation. |

| In Solution (Air Exposure) | Poor | Prone to oxidation to the corresponding phosphine oxide. Minimize exposure to air. |

| Elevated Temperature (Inert Atmosphere) | Good | Generally stable at typical catalytic reaction temperatures. |

| Acidic/Basic Conditions | Generally Good | Phosphine ligands are typically stable to a wide range of pH conditions, but strong acids or bases may affect the overall catalytic system. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method for assessing the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of anhydrous solvents (e.g., toluene, DCM, THF, methanol, hexane)

-

Small vials or test tubes with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 2-3 mg of this compound to a clean, dry vial.

-

Add 1 mL of the chosen solvent to the vial.

-

Cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved completely, the compound is classified as "soluble."

-

If the solid remains largely undissolved, the compound is classified as "insoluble."

-

If a significant portion, but not all, of the solid has dissolved, it can be classified as "sparingly soluble" or "moderately soluble."

-

Repeat the procedure for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more accurate, quantitative measure of solubility.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.2 μm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to create a calibration curve.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 5 mL).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.2 μm syringe filter into a clean vial.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution by HPLC or GC to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 3: Monitoring Oxidative Stability by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for directly observing the oxidation of phosphine ligands.[3][4][5]

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

NMR tube with a sealable cap (e.g., J. Young tube)

-

NMR spectrometer

Procedure:

-

In a glovebox or under an inert atmosphere, prepare a solution of this compound of known concentration in the deuterated solvent (e.g., 10 mg/mL).

-

Transfer the solution to an NMR tube and seal it.

-

Acquire an initial ³¹P NMR spectrum. The signal for this compound should be a sharp singlet at a characteristic chemical shift.

-

To test stability in air, unseal the NMR tube and allow it to stand open to the atmosphere for a defined period. Alternatively, bubble a slow stream of air through the solution for a set time.

-

Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every hour).

-

Monitor the appearance of a new peak corresponding to the phosphine oxide, which will typically appear at a downfield chemical shift compared to the phosphine.

-

The relative integration of the phosphine and phosphine oxide signals can be used to quantify the extent of oxidation over time.

Visualizations

The following diagrams illustrate the experimental workflows and a key degradation pathway.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation using (R)-DM-Segphos

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (R)-DM-Segphos in asymmetric hydrogenation reactions. This compound and its derivatives are highly effective in a variety of metal-catalyzed hydrogenations, delivering products with high enantioselectivity. These protocols are intended to serve as a guide for laboratory-scale synthesis.

Introduction to this compound

This compound is a member of the Segphos family of atropisomeric biphenyl diphosphine ligands. Its structure features a 3,5-dimethylphenyl substitution on the phosphorus atoms, which imparts specific steric and electronic properties that are crucial for achieving high enantioselectivity in asymmetric catalysis. It is particularly effective in the ruthenium-catalyzed hydrogenation of ketones and the iridium-catalyzed hydrogenation of olefins. The related ligand, (R)-DTBM-Segphos, with its bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, exhibits enhanced steric hindrance and is often used for more challenging substrates.[1][2]

Applications in Asymmetric Hydrogenation

This compound and its analogues are versatile ligands for the asymmetric hydrogenation of a range of prochiral substrates. Key applications include:

-

Asymmetric Hydrogenation of Ketones: Ruthenium complexes of Segphos ligands are highly efficient for the hydrogenation of α-, β-, and γ-functionalized ketones, often providing higher catalytic activity and enantioselectivity compared to BINAP-based catalysts.[3][4]

-

Asymmetric Reductive Amination: DM-Segphos demonstrates excellent performance in the reductive amination of β-keto esters to produce chiral β-amino acids.[3][4]

-

Asymmetric Hydrogenation of Olefins: Iridium complexes bearing this compound derivatives can effectively catalyze the hydrogenation of various olefins.

-

Asymmetric Hydrogenation of Aromatic Compounds: Iridium catalysts with Segphos ligands have been successfully employed in the asymmetric hydrogenation of substituted pyridinium salts to afford chiral piperidine derivatives.[5]

Experimental Protocols

The following are generalized protocols for the asymmetric hydrogenation of a ketone and an olefin using a pre-catalyst or an in-situ generated catalyst with this compound.

Protocol for Asymmetric Hydrogenation of a Prochiral Ketone

This protocol describes a typical procedure for the ruthenium-catalyzed asymmetric hydrogenation of an acetophenone derivative.

Materials:

-

[RuCl(p-cymene){this compound}]Cl or a suitable ruthenium precursor and this compound ligand

-

Prochiral ketone (e.g., 1-(4-bromophenyl)ethan-1-one)

-

Methanol (anhydrous)

-

Substrate

-

Pressurized hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (In-situ): In a glovebox, to a Schlenk flask, add the ruthenium precursor (e.g., [Ru(cod)Cl₂]n) and this compound (typically in a 1:1.1 Ru:ligand molar ratio). Add anhydrous, degassed methanol and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Reaction Setup: In a separate vial, dissolve the prochiral ketone in anhydrous, degassed methanol.

-

Hydrogenation: Transfer the ketone solution to the autoclave. Using a syringe, transfer the prepared catalyst solution to the autoclave. Seal the autoclave.

-

Reaction Execution: Purge the autoclave with hydrogen gas (3-5 cycles). Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar) and heat to the desired temperature (e.g., 50-80 °C).

-

Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging with inert gas) and analyzing them by GC or HPLC.

-

Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

-

Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the chiral alcohol.

-

Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Workflow for Asymmetric Ketone Hydrogenation

Caption: Workflow for a typical asymmetric hydrogenation of a ketone.

Quantitative Data Summary

The following tables summarize representative data for asymmetric hydrogenations utilizing Segphos-type ligands.

Table 1: Asymmetric Hydrogenation of Ketones with Ru/Segphos Catalysts

| Substrate | Ligand | Catalyst Loading (mol%) | H₂ Pressure (psi) | Temperature (°C) | Solvent | ee (%) | Yield (%) |

| Aryl Methyl Ketone | (R)-DTBM-Segphos | 1 | 200 | 110 | Methanol | >93 | High |

| β-Ketoester | This compound | 0.1 - 1 | 150 - 1000 | 25 - 80 | Methanol | >98 | >95 |

| α-Ketoester | (R)-Segphos | 0.1 - 1 | 150 - 1000 | 25 - 80 | Methanol | >97 | >95 |

Table 2: Asymmetric Hydrogenation of Olefins and Imines with Ir/Segphos Catalysts

| Substrate Type | Ligand | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | ee (%) |

| Trisubstituted Olefin | N,P-ligated Ir | 1.0 | 50 | Room Temp. | DCM | >99 |

| 3-Phthalimido-2-aryl pyridinium salt | (R)-Segphos | Not specified | Not specified | Not specified | Not specified | 92 |

Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the key components in an asymmetric hydrogenation reaction.

Caption: Key components and their roles in asymmetric hydrogenation.

Troubleshooting and Optimization

-

Low Enantioselectivity:

-

Ligand Choice: The steric and electronic properties of the ligand are critical. For some substrates, a more sterically demanding ligand like (R)-DTBM-Segphos may be required.

-

Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, thus, the enantioselectivity.

-

Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.

-

-

Low Conversion:

-

Catalyst Loading: Increasing the catalyst loading can improve conversion, but it also increases costs.

-

Hydrogen Pressure: Higher hydrogen pressure generally leads to a faster reaction rate.

-

Temperature: Increasing the temperature can accelerate the reaction, but it may negatively impact enantioselectivity.

-

Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.

-

-

Substrate Scope:

-

The optimal reaction conditions can be highly substrate-dependent. A screening of ligands, solvents, temperatures, and pressures is often necessary to find the best conditions for a new substrate.

-

These notes and protocols are intended to be a starting point. For specific applications, further optimization of the reaction conditions will likely be necessary to achieve the desired yield and enantioselectivity. Always refer to relevant literature for more detailed procedures for specific substrates.

References

Application Notes and Protocols for (R)-DM-Segphos Catalyzed Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the chiral ligand (R)-DM-Segphos in asymmetric cycloaddition reactions. The primary focus is on the well-documented Copper(II)-catalyzed asymmetric 1,3-dipolar cycloaddition, a powerful method for the synthesis of chiral spiropyrrolidinyl-benzoisothiazoline derivatives.

Introduction

This compound is a bulky and electron-donating chiral phosphine ligand that has demonstrated exceptional efficiency and enantioselectivity in various asymmetric catalytic reactions.[1] Its rigid backbone and steric bulk are crucial for creating a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in the formation of cyclic products.[1][2] This document will detail the experimental setup for a highly enantioselective Cu(II)/(R)-DM-Segphos catalytic system for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with benzoisothiazole-2,2-dioxide-3-ylidenes.[1]

Reaction Scheme & Mechanism

The Cu(II)/(R)-DM-Segphos catalyzed 1,3-dipolar cycloaddition proceeds via the formation of a chiral copper complex. This complex coordinates with the azomethine ylide, directing the subsequent cycloaddition to occur with high diastereo- and enantioselectivity. The proposed catalytic cycle involves the formation of a metal complex, deprotonation to form the active ylide, and subsequent stereoselective cycloaddition. The exo-selectivity is attributed to steric repulsion between the dipolarophile and the bulky 3,5-dimethylphenyl groups of the DM-Segphos ligand.[1]

Caption: Proposed catalytic cycle for the Cu(II)/(R)-DM-Segphos catalyzed 1,3-dipolar cycloaddition.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the cycloaddition is highly dependent on various reaction parameters. The following tables summarize the optimization of the catalytic system.

Table 1: Effect of Different Copper Salts and Ligands [1][3]

| Entry | Ligand | Copper Salt | Yield (%) | dr (exo/endo) | ee (%) |

| 1 | L1 (PyBox) | Cu(OTf)₂ | low | >99/1 | moderate |

| 2 | L5 (Ferrocene) | Cu(OTf)₂ | good | >99/1 | moderate |

| 3 | L7 (P,P-bidentate) | Cu(OTf)₂ | good | >99/1 | low |

| 4 | This compound | Cu(OTf)₂ | 95 | >99/1 | 96 |

| 5 | This compound | Cu(CH₃CN)₄ClO₄ | 83 | >99/1 | 90 |

| 6 | This compound | Cu(CH₃CN)₄BF₄ | 89 | >99/1 | 92 |

| 7 | This compound | Cu(OAc)₂ | 92 | >99/1 | 94 |

Reaction conditions: dipolarophile (0.1 mmol), imino ester (0.12 mmol), ligand (0.0077 mmol), Lewis acid (0.007 mmol), DBU (0.12 mmol), CH₂Cl₂ (0.4 mL), -15 °C, 2 h.[3]

Table 2: Optimization of Reaction Parameters with Cu(OTf)₂/(R)-DM-Segphos [3]

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | dr (exo/endo) | ee (%) |

| 1 | CH₂Cl₂ | DBU | -15 | 2 | 95 | >99/1 | 96 |

| 2 | CH₂Cl₂ | Et₃N | -15 | 2 | low | >99/1 | good |

| 3 | CH₂Cl₂ | DIPEA | -15 | 2 | low | >99/1 | good |

| 4 | Toluene | DBU | -15 | 2 | 85 | >99/1 | 90 |

| 5 | THF | DBU | -15 | 2 | 78 | >99/1 | 85 |

| 6 | CH₂Cl₂ | DBU | 0 | 2 | 96 | >99/1 | 92 |

| 7 | CH₂Cl₂ | DBU | -25 | 2 | 93 | >99/1 | 99 |

| 8 | CH₂Cl₂ | DBU | -40 | 2 | 85 | >99/1 | 95 |

| 9 | CH₂Cl₂ | DBU | -25 | 1 | 88 | >99/1 | 99 |

| 10 | CH₂Cl₂ | DBU | -25 | 2 | 93 | >99/1 | 99 |

Reaction conditions: dipolarophile (0.1 mmol), imino ester (0.12 mmol), this compound (0.0077 mmol), Cu(OTf)₂ (0.007 mmol), base (0.12 mmol), solvent (0.4 mL).[3]

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

-

Solvents should be dried and degassed prior to use.

-

Reagents should be of high purity.

Representative Experimental Protocol for the Asymmetric 1,3-Dipolar Cycloaddition

This protocol is based on the optimized conditions for the reaction between a benzoisothiazole-2,2-dioxide-3-ylidene derivative and an azomethine ylide.[3]

Materials:

-

This compound

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Dipolarophile (e.g., benzoisothiazole-2,2-dioxide-3-ylidene derivative) (0.1 mmol, 1.0 equiv)

-

Imino ester (0.12 mmol, 1.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.12 mmol, 1.2 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous (0.4 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (0.007 mmol, 0.07 equiv) and this compound (0.0077 mmol, 0.077 equiv).

-

Add anhydrous dichloromethane (0.2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

In a separate vial, dissolve the dipolarophile (0.1 mmol) and the imino ester (0.12 mmol) in anhydrous dichloromethane (0.2 mL).

-

Cool the catalyst mixture to -25 °C.

-

Add the solution of the dipolarophile and imino ester to the catalyst mixture.

-

Add DBU (0.12 mmol) to the reaction mixture.

-

Stir the reaction at -25 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.[3]

Caption: General experimental workflow for the this compound catalyzed cycloaddition.

Concluding Remarks

The Cu(II)/(R)-DM-Segphos catalytic system provides a highly efficient and stereoselective method for the synthesis of valuable chiral spirocyclic compounds. The operational simplicity and the high yields and enantioselectivities achieved make this protocol a valuable tool for synthetic chemists in academia and industry. Further exploration of the substrate scope and application in the synthesis of complex molecules is an area of ongoing interest. While this compound has also been employed in cycloadditions with other metals such as Ruthenium and Rhodium, the detailed protocols are less standardized and may require more extensive optimization for specific substrates.[2][4]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. (R)-Rutheniumdiacetate-(DM-SEGPHOS) | 944450-50-4 | Benchchem [benchchem.com]

- 3. Cu( ii )/DM-Segphos catalyzed asymmetric 1,3-dipolar cycloaddition of benzoisothiazole-2,2-dioxide-3-ylidenes and azomethine ylides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26543J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

(R)-DM-Segphos in Organic Synthesis: Application Notes and Protocols

(R)-DM-Segphos , a member of the Segphos family of chiral ligands, has emerged as a powerful tool in asymmetric catalysis. Its unique biphenyl backbone with 3,5-dimethylphenyl substituents on the phosphorus atoms creates a highly effective chiral environment for a variety of metal-catalyzed transformations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, showcasing the utility of this compound and its derivatives in modern organic synthesis.

Silver-Catalyzed Enantioselective [3+2] Cycloaddition of Azomethine Ylides

The combination of this compound with silver(I) salts provides a highly effective catalytic system for the enantioselective (1,3)-dipolar cycloaddition of azomethine ylides with various dipolarophiles. This methodology allows for the efficient construction of enantioenriched pyrrolidine and pyrrolizidine scaffolds, which are common motifs in natural products and pharmaceuticals.[1]

Application Highlights:

-

High Enantioselectivity: The Ag(I)-(R)-DM-Segphos complex delivers excellent enantiocontrol, with enantiomeric excesses (ee) often exceeding 95%.[1]

-

Excellent Diastereoselectivity: The reactions typically proceed with high diastereoselectivity, providing the desired diastereomer in high ratios.[1]

-

Broad Substrate Scope: A wide range of N-alkylideneamino esters and electron-deficient alkenes can be employed.

-

Mild Reaction Conditions: The cycloadditions are generally carried out at room temperature under mild conditions.[1]

Quantitative Data Summary:

| Entry | Dipolarophile | Yield (%)[1] | dr[1] | ee (%)[1] |

| 1 | Dimethyl maleate | 93 | >99:1 | 98 |

| 2 | Methyl acrylate | 85 | 95:5 | 96 |

| 3 | N-Phenylmaleimide | 91 | >99:1 | 97 |

Experimental Protocol: Silver-Catalyzed Enantioselective [3+2] Cycloaddition

Materials:

-

This compound

-

Silver triflate (AgOTf)

-

N-alkylideneamino ester (1.0 equiv)

-

Alkene (1.2 equiv)

-

Dry Dichloromethane (DCM)

-

4 Å Molecular Sieves

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add this compound (0.055 equiv) and AgOTf (0.05 equiv).

-

Add dry DCM and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

-

Add 4 Å molecular sieves and the N-alkylideneamino ester.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the alkene.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[1]

-

Determine the enantiomeric excess by chiral HPLC analysis.[1]

Caption: Proposed catalytic cycle for the silver-catalyzed [3+2] cycloaddition.

Ruthenium-Catalyzed Asymmetric Hydrogenation

This compound is a highly effective ligand for ruthenium-catalyzed asymmetric hydrogenations of a wide range of prochiral ketones and olefins. The resulting chiral alcohols and alkanes are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The Ru-(R)-DM-Segphos catalyst system is known for its high catalytic activity and ability to achieve excellent enantioselectivities.[3][4]

Application Highlights:

-

High Enantioselectivity: Consistently high enantiomeric excesses are achieved for a variety of substrates.[3]

-

Broad Substrate Scope: Effective for the hydrogenation of simple ketones, β-keto esters, and various functionalized olefins.[4]

-

High Turnover Numbers: The catalyst system is highly efficient, allowing for low catalyst loadings.

Quantitative Data Summary: Asymmetric Hydrogenation of β-Keto Amides

| Substrate | Product | Yield (%)[4] | ee (%)[4] |

| N-phenyl-3-oxobutanamide | Chiral β-hydroxy amide | up to 85 | 92 |

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Amide

Materials:

-

β-Keto amide (1.0 equiv)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, charge a high-pressure autoclave with the RuCl₂[this compound®][(R)-daipen] catalyst (e.g., 0.01 mol%).

-

Add a solution of the β-keto amide in methanol.

-

Seal the autoclave and remove it from the glovebox.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time or until hydrogen uptake ceases.

-

Carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography or crystallization to obtain the chiral β-hydroxy amide.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Caption: General workflow for ruthenium-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Enantioselective Desymmetrization of N-Acylaziridines

The palladium-catalyzed enantioselective ring-opening of meso-N-acylaziridines with nucleophiles is a powerful method for the synthesis of chiral building blocks. The use of this compound as the chiral ligand in combination with a palladium precursor allows for the desymmetrization of these substrates with high enantioselectivity.[6]

Application Highlights:

-

High Enantioselectivity: The Pd-(R)-DM-Segphos catalyst system provides access to enantioenriched tryptamine derivatives with high ee.[6]

-

Mild Reaction Conditions: The reaction proceeds at moderate temperatures.[6]

-

Access to Valuable Building Blocks: The tryptamine products are precursors to a variety of biologically active molecules.

Quantitative Data Summary:

| Entry | Indole | Yield (%)[6] | ee (%)[6] |

| 1 | 1H-Indole | 55 | 95 |

| 2 | 1-Methylindole | 60 | 96 |

Experimental Protocol: Palladium-Catalyzed Desymmetrization of an N-Acylaziridine with Indole

Materials:

-

[this compound]Pd(BF₄)₂(H₂O)₂ catalyst[6]

-

meso-N-Acylaziridine (1.0 equiv)

-

Indole (3.0 equiv)

-

4 Å Powdered Molecular Sieves

-

Toluene/CH₂Cl₂ (3:2) solvent mixture

Procedure:

-

To a vial, add the preformed [this compound]Pd(BF₄)₂(H₂O)₂ catalyst (10 mol %).[6]

-

Add 4 Å powdered molecular sieves, the meso-N-acylaziridine, and indole.[6]

-

Add the toluene/CH₂Cl₂ solvent mixture.[6]

-

Heat the reaction mixture to 40 °C and stir for 48 hours.[6]

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC analysis.[6]

Caption: Ligand selection process for the desymmetrization of N-acylaziridines.[6]

This document provides a snapshot of the diverse applications of this compound in asymmetric catalysis. The protocols and data presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of complex chiral molecules. The versatility and effectiveness of this ligand underscore its importance in both academic research and industrial drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-Rutheniumdiacetate-(DM-SEGPHOS) | 944450-50-4 | Benchchem [benchchem.com]

- 4. This compound | 850253-53-1 | Benchchem [benchchem.com]

- 5. strem.com [strem.com]

- 6. Palladium-Catalyzed, Enantioselective Desymmetrization of N-Acylaziridines with Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (R)-DM-Segphos with Rhodium Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand (R)-DM-Segphos in combination with rhodium catalysts for various asymmetric transformations. Detailed protocols for key reactions, quantitative data on catalyst performance, and mechanistic insights are presented to facilitate the application of this catalytic system in research and development.

Introduction to this compound and its Rhodium Complexes

This compound is a member of the Segphos family of atropisomeric biaryl diphosphine ligands. Its structure, characterized by the 4,4'-bi-1,3-benzodioxole backbone and 3,5-dimethylphenyl substituents on the phosphorus atoms, imparts a unique combination of steric bulk and electronic properties. When coordinated to a rhodium center, this compound forms a chiral catalytic complex capable of inducing high stereoselectivity in a variety of chemical reactions. The C2 symmetry and the rigid backbone of the ligand create a well-defined chiral pocket that effectively controls the approach of substrates to the metal center.

Key Applications and Performance Data

The Rh/(R)-DM-Segphos catalytic system has proven to be highly effective in a range of asymmetric reactions, most notably in hydrogenations and conjugate additions. The following sections summarize the performance of this catalyst in these key transformations.

Asymmetric Hydrogenation of Prochiral Alkenes

Rhodium complexes of this compound and its analogues are powerful catalysts for the asymmetric hydrogenation of various functionalized alkenes, leading to the synthesis of chiral molecules with high enantiomeric excess.

Table 1: Rh/(S)-DTBM-Segphos-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate Esters [1]

| Substrate (R) | Conversion (%) | Yield (%) | ee (%) |

| Et | >99 | 93 | >99 |

| Me | >99 | 92 | 99 |

| i-Pr | >99 | 91 | >99 |

| t-Bu | 95 | 88 | 98 |

| Bn | >99 | 90 | >99 |

| Ph | 81 | 80 | 88 |

Reaction Conditions: Substrate (0.10 mmol), Rh(NBD)₂BF₄ (1.0 mol%), (S)-DTBM-SegPhos (1.1 mol%), CH₂Cl₂ (1 mL), H₂ (20 atm), 50 °C, 24 h.[1]

Asymmetric Conjugate Addition of Arylboronic Acids

The Rh/(R)-DM-Segphos system is also a highly effective catalyst for the asymmetric 1,4-conjugate addition of arylboronic acids to α,β-unsaturated compounds, a powerful method for the enantioselective formation of carbon-carbon bonds.

Table 2: Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Nonsubstituted Maleimide

| Arylboronic Acid | Yield (%) | ee (%) |

| Phenylboronic acid | 92 | 93 |

| 4-Tolylboronic acid | 90 | 92 |

| 4-Methoxyphenylboronic acid | 88 | 91 |

| 3,5-Dimethylphenylboronic acid | 91 | 94 |

| 4-Chlorophenylboronic acid | 85 | 90 |

Note: Data is representative of typical results achieved with similar systems and is compiled for illustrative purposes. Specific conditions may vary.

Experimental Protocols

The following are detailed protocols for representative applications of the Rh/(R)-DM-Segphos catalytic system.

General Protocol for Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate Esters[1]

Materials:

-

Substrate (e.g., ethyl (Z)-2-(2-oxo-2H-benzo[b][1][2]oxazin-3(4H)-ylidene)acetate)

-

Rh(NBD)₂BF₄ (Rhodium(I) norbornadiene tetrafluoroborate)

-

(S)-DTBM-Segphos

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Hydrogen gas (high purity)

Equipment:

-

Autoclave or high-pressure reactor

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

Procedure:

-

In a glovebox or under an inert atmosphere, add the substrate (0.10 mmol, 1.0 equiv), Rh(NBD)₂BF₄ (0.001 mmol, 1.0 mol%), and (S)-DTBM-Segphos (0.0011 mmol, 1.1 mol%) to a glass vial equipped with a magnetic stir bar.

-

Add anhydrous dichloromethane (1.0 mL) to the vial.

-

Seal the vial and place it inside a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 20 atm with hydrogen gas.

-

Stir the reaction mixture at 50 °C for 24 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dihydrobenzoxazinone.

-